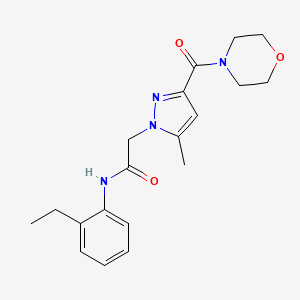

N-(2-ethylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-ethylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a pyrazole ring, a morpholine moiety, and an acetamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. The general synthetic route may include:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Introduction of the morpholine moiety: This step involves the reaction of the pyrazole intermediate with morpholine in the presence of a suitable catalyst.

Acetamide formation: The

Actividad Biológica

N-(2-ethylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C16H20N4O2

- Molecular Weight : 300.36 g/mol

- IUPAC Name : this compound

This structure features a pyrazole ring, an acetamide group, and a morpholine moiety, which are crucial for its biological interactions.

Recent studies have indicated that compounds similar to this compound exhibit activity on various biological targets:

- G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, influencing signaling pathways related to neurotransmission and cellular responses.

- Ion Channels : Research has shown that derivatives of pyrazole can modulate ion channels, particularly GIRK channels, which are involved in neuronal excitability and cardiac function .

- Enzyme Inhibition : Some studies suggest potential inhibition of specific enzymes that play roles in metabolic pathways, although detailed mechanisms for this compound remain to be fully elucidated.

In Vitro Studies

In vitro studies have demonstrated the following:

- Activity Against GIRK Channels : Compounds within the same class have shown varying degrees of efficacy against GIRK channels, with some exhibiting EC50 values in the nanomolar range. For instance, related pyrazole compounds have been reported with EC50 values around 609 nM for GIRK1/2 channels .

| Compound | GIRK1/2 EC50 (nM) | GIRK1/4 EC50 (nM) |

|---|---|---|

| Example 1 | 609 | Inactive |

| Example 2 | 782 | Inactive |

In Vivo Studies

In vivo evaluations have indicated potential therapeutic applications in models of anxiety and epilepsy. Compounds similar to this compound were effective in reducing seizure frequency and anxiety-like behaviors in animal models. These findings suggest a promising avenue for further research into its therapeutic efficacy .

Case Study 1: Antiepileptic Activity

A study published in Nature explored the effects of pyrazole derivatives on seizure models in mice. The results indicated that certain compounds significantly reduced seizure duration and frequency compared to controls. These findings support the hypothesis that this compound may possess similar antiepileptic properties.

Case Study 2: Anxiolytic Effects

Another investigation focused on the anxiolytic effects of related pyrazole compounds in stress-induced models. The data revealed that these compounds decreased anxiety-like behavior significantly, suggesting potential for clinical use in treating anxiety disorders.

Propiedades

IUPAC Name |

N-(2-ethylphenyl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3/c1-3-15-6-4-5-7-16(15)20-18(24)13-23-14(2)12-17(21-23)19(25)22-8-10-26-11-9-22/h4-7,12H,3,8-11,13H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXNRKXDXDSCPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CN2C(=CC(=N2)C(=O)N3CCOCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.